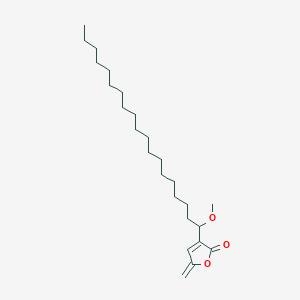
Kotomolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kotomolide B is a natural product found in Cinnamomum kotoense with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Lung Cancer Cells
Kotomolide A (a compound related to Kotomolide B) has shown significant anticancer effects in human non-small cell lung cancer cells, A549. The study found that Kotomolide A effectively inhibited cell growth by inducing G2/M phase arrest and apoptosis. This effect was linked to the activation of the ATM/p53 pathway and the mitochondrial apoptotic pathway, suggesting a critical role for ATM and p53 in the drug-induced effects (Chung-Yi Chen et al., 2008).
Anticancer Effects in Breast Cancer Cells
Another study on Kotomolide A demonstrated selective antiproliferative effects in human breast cancer cell lines MCF-7 and MDA-MB-231, without toxicity to normal mammary epithelial cells. The treatment was associated with G2/M phase arrest, triggering of the mitochondrial and DR5 apoptotic pathways, and was dependent upon ROS generation and JNK activation. This study indicates the potential of Kotomolide A in breast cancer chemotherapy (P. Kuo et al., 2008).
Apoptosis in Human HeLa Cells
Research on Kotomolide B, specifically, revealed its ability to induce significant cell death in human HeLa cells. The compound initiated apoptotic-related DNA damage and increased intracellular H2O2 and nitric oxide. This study highlighted the potential of Kotomolide B as an apoptotic agent in cancer treatment (Ching-Hsein Chen et al., 2006).
Eigenschaften
Produktname |
Kotomolide B |
|---|---|
Molekularformel |
C25H44O3 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
3-(1-methoxynonadecyl)-5-methylidenefuran-2-one |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(27-3)23-21-22(2)28-25(23)26/h21,24H,2,4-20H2,1,3H3 |
InChI-Schlüssel |
KQAGPGQSRKEAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC(=C)OC1=O)OC |
Synonyme |
kotomolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



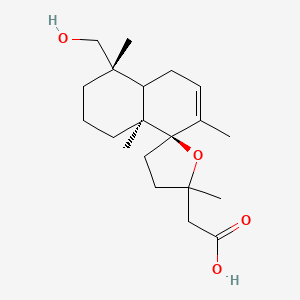
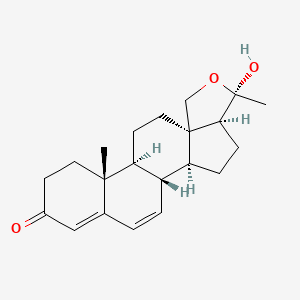
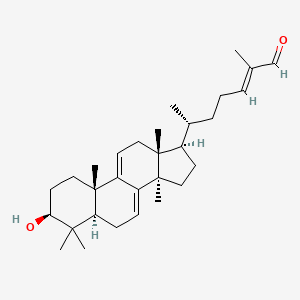
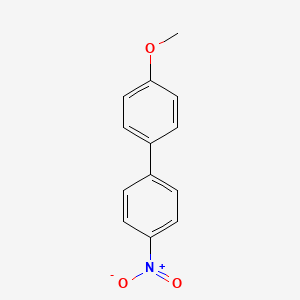
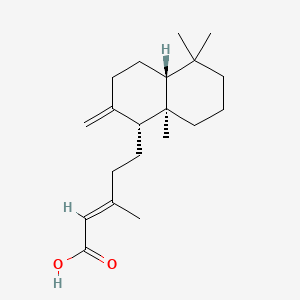
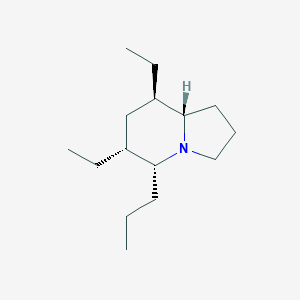
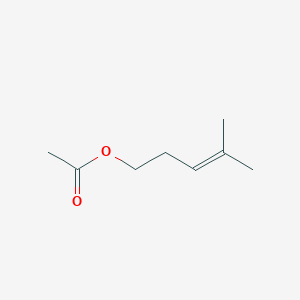
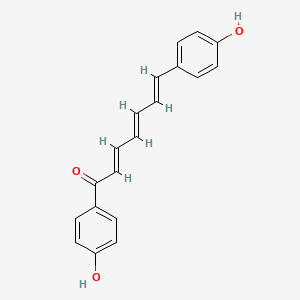
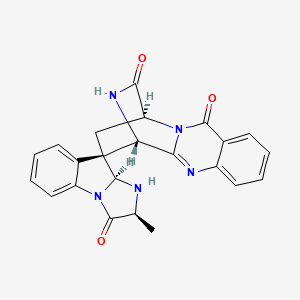
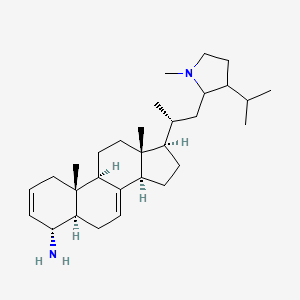
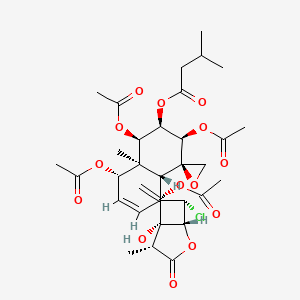
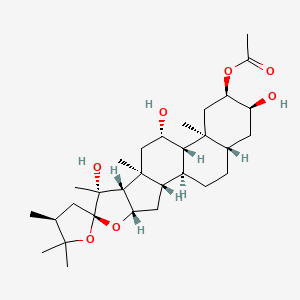
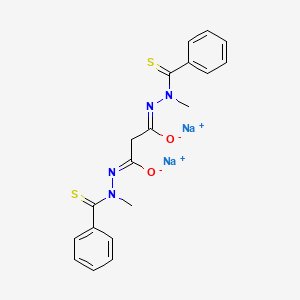
![2-[6,7-Dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B1251049.png)